Eurystatin A's Sub-Nanomolar Potency Against Flavobacterium Prolyl Endopeptidase Compared to Eurystatin B
Eurystatin A potently inhibits Flavobacterium prolyl endopeptidase (PED) with an IC50 value of 0.004 μg/mL, which is a two-fold less potent than its structural analog Eurystatin B (IC50 = 0.002 μg/mL). The data are derived from a direct comparative study using the same assay system [1].
| Evidence Dimension | Prolyl Endopeptidase (PED) Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.004 μg/mL |
| Comparator Or Baseline | Eurystatin B: 0.002 μg/mL |
| Quantified Difference | 2-fold less potent (0.004 vs 0.002 μg/mL) |
| Conditions | In vitro enzyme inhibition assay using Flavobacterium prolyl endopeptidase. |
Why This Matters
The quantitative difference between Eurystatin A and its closest analog Eurystatin B allows researchers to select the precise potency required for their specific experimental model, enabling fine-tuning of enzyme inhibition levels.
- [1] Kamei H, Ueki T, Obi Y, Fukagawa Y, Oki T. Protective effect of eurystatins A and B, new prolyl endopeptidase inhibitors, on scopolamine-induced amnesia in rats. Jpn J Pharmacol. 1992 Dec;60(4):377-80. doi: 10.1254/jjp.60.377. PMID: 1287273. View Source
